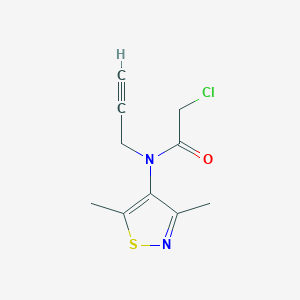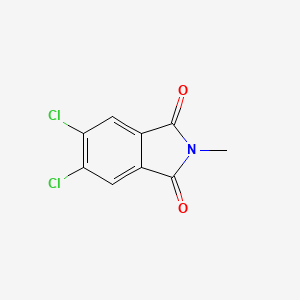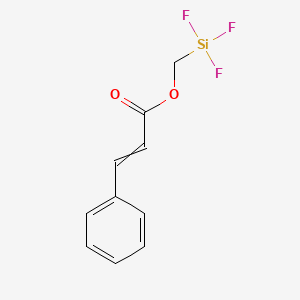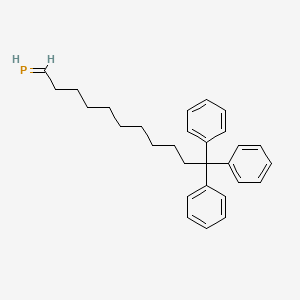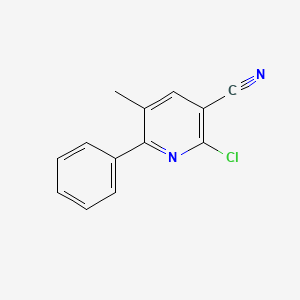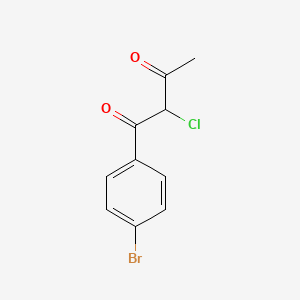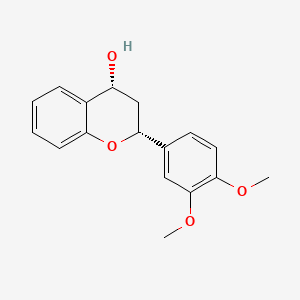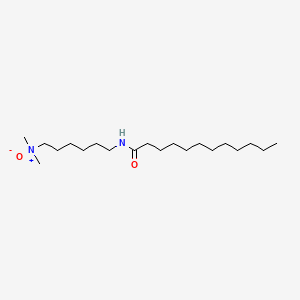
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- is a chemical compound with the molecular formula C20H42N2O2. It is characterized by its unique structure, which includes a secondary amide group, a positively charged nitrogen, and a quaternary nitrogen
Vorbereitungsmethoden
The synthesis of Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- involves several steps. One common synthetic route includes the reaction of dodecanoic acid with a hexylamine derivative under specific conditions to form the desired amide. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the amide bond . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity In biology, it may be used in studies involving cell membrane interactions due to its amphiphilic natureIndustrially, it can be used in the production of surfactants and emulsifiers .
Wirkmechanismus
The mechanism of action of Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- involves its interaction with molecular targets such as proteins and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- can be compared to other similar compounds such as dodecanoic acid derivatives and other amides with long alkyl chains. Its unique structure, which includes a dimethyloxidoamino group, distinguishes it from other amides and contributes to its specific properties and applications. Similar compounds include dodecanoic acid (6-dimethylamino-hexyl)-amide and dodecanoic acid (12-dimethylamino-dodecyl)-amide .
Eigenschaften
CAS-Nummer |
86321-44-0 |
|---|---|
Molekularformel |
C20H42N2O2 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
6-(dodecanoylamino)-N,N-dimethylhexan-1-amine oxide |
InChI |
InChI=1S/C20H42N2O2/c1-4-5-6-7-8-9-10-11-14-17-20(23)21-18-15-12-13-16-19-22(2,3)24/h4-19H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
PAEUJOFAKVZAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCCCC[N+](C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)
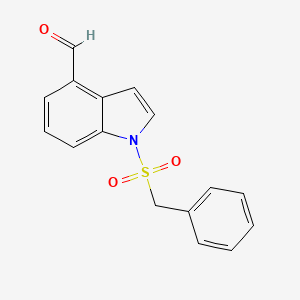
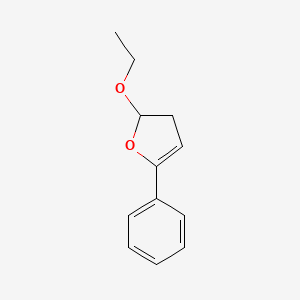
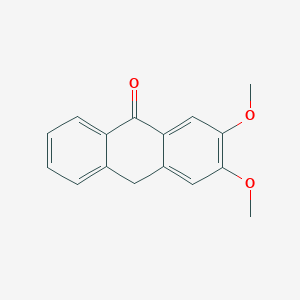
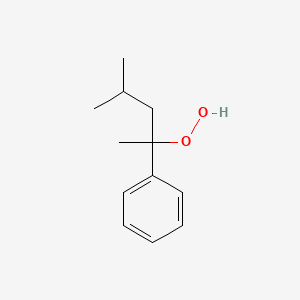
![(1-{[(4-Nitrophenyl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B14406166.png)
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
